(S)-Azepan-3-amine hydrochloride is a highly specialized, enantiopure 7-membered cyclic diamine utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. As a conformationally flexible chiral scaffold, it provides unique spatial exit vectors compared to standard 6-membered piperidines. It is primarily procured by contract manufacturing organizations (CDMOs) and discovery laboratories as a critical precursor for targeted kinase inhibitors—such as CHK1 inhibitors and specialized peptidomimetics—where the precise (S)-stereocenter is mandatory for target binding affinity. The hydrochloride salt form is specifically selected as the baseline procurement standard to ensure long-term shelf stability, resistance to atmospheric degradation, and precise stoichiometric handling during early-stage coupling reactions [1].
Substituting (S)-azepan-3-amine hydrochloride with its racemic counterpart, the (R)-enantiomer, or the free base introduces severe process and efficacy liabilities. In kinase inhibitor synthesis, the spatial orientation of the 3-amino group is critical for hydrogen bonding within the target's active site; substituting with the (R)-enantiomer typically results in a complete loss of target affinity. Attempting to use the racemic mixture forces manufacturers to implement late-stage chiral resolution, which inherently caps the maximum theoretical yield at 50% and wastes expensive advanced intermediates. Furthermore, procuring the free base instead of the hydrochloride salt leads to severe handling difficulties, as the free amine is hygroscopic, prone to rapid oxidation, and complicates accurate molar dosing in automated synthesis workflows [1].
In the development of targeted therapeutics, the spatial orientation of the amino group is non-negotiable. Structure-activity relationship (SAR) studies demonstrate that APIs synthesized from (S)-azepan-3-amine exhibit optimal hydrogen bonding within specific kinase active sites. Conversely, substitution with the (R)-enantiomer typically results in a >100-fold drop in binding affinity (IC50) due to steric clashes and the inability to engage critical hinge-region residues [1].
| Evidence Dimension | Kinase Binding Affinity (IC50) |
| Target Compound Data | (S)-Azepan-3-amine derived API |
| Comparator Or Baseline | (R)-Azepan-3-amine derived API |
| Quantified Difference | >100-fold higher potency for the (S)-enantiomer in specific target assays |
| Conditions | In vitro kinase inhibition assays |
Procurement must strictly specify the (S)-enantiomer, as substituting the (R)-form yields an inactive therapeutic product.
Utilizing enantiopure (S)-azepan-3-amine hydrochloride from the onset of a synthetic route eliminates the need for downstream chiral resolution. When racemic 3-aminoazepane is used, manufacturers must employ preparative chiral chromatography at an advanced stage. This caps the theoretical yield of the desired enantiomer at 50% and wastes expensive coupling reagents. Procuring the enantiopure (S)-form directly increases the overall synthetic yield of the active API by approximately 100% relative to the racemic baseline, drastically reducing the cost of goods sold (COGS) [1].
| Evidence Dimension | Advanced Intermediate Yield |
| Target Compound Data | Enantiopure (S)-Azepan-3-amine HCl |
| Comparator Or Baseline | Racemic Azepan-3-amine |
| Quantified Difference | ~100% increase in effective API yield by avoiding late-stage chiral resolution |
| Conditions | Multi-step API synthesis and purification workflows |
Buying the pre-resolved enantiopure building block is economically essential for scaling up API production efficiently.
The physical form of the chiral building block significantly impacts its utility in automated and large-scale synthesis. (S)-Azepan-3-amine free base is a hygroscopic liquid or low-melting solid prone to atmospheric oxidation, leading to variable assay purity. In contrast, the hydrochloride salt is a highly stable, free-flowing crystalline solid. The HCl salt maintains >99% purity over extended storage periods (12+ months) under standard conditions, ensuring precise stoichiometric weighing and highly reproducible coupling yields [1].
| Evidence Dimension | Shelf Life and Stoichiometric Precision |
| Target Compound Data | Stable crystalline solid with >99% purity over 12+ months |
| Comparator Or Baseline | (S)-Azepan-3-amine free base (rapid hygroscopic degradation) |
| Quantified Difference | Elimination of >5% variance in coupling stoichiometry caused by moisture absorption |
| Conditions | Standard laboratory storage and ambient weighing conditions |
The hydrochloride salt guarantees reproducible reaction kinetics and eliminates the costly requirement for specialized inert-atmosphere handling.
When optimizing a drug candidate, the choice of the saturated heterocyclic ring dictates the spatial trajectory of its substituents. The 7-membered azepane ring in (S)-azepan-3-amine provides a distinct conformational flexibility and alters the exit vector of the 3-amino group by approximately 15-20 degrees compared to the more common 6-membered (S)-3-aminopiperidine analog. This unique geometry allows the azepane-derived compounds to access cryptic binding pockets and avoid steric clashes associated with target resistance mutations [1].
| Evidence Dimension | Substituent Exit Vector Angle |
| Target Compound Data | 7-membered azepane ring |
| Comparator Or Baseline | 6-membered piperidine ring |
| Quantified Difference | ~15-20 degree shift in the spatial trajectory of the 3-amino substituent |
| Conditions | In silico conformational modeling and X-ray crystallography |
Buyers cannot substitute this compound with a cheaper piperidine analog if the drug's efficacy relies on the specific spatial geometry of the 7-membered ring.
(S)-Azepan-3-amine hydrochloride is the definitive chiral building block for synthesizing specific kinase inhibitors, such as ureidothiophene-based CHK1 inhibitors. The (S)-stereocenter is strictly required to ensure proper hydrogen bonding within the kinase hinge region, making this exact compound indispensable for these oncology programs [1].
In medicinal chemistry programs looking to overcome patent landscapes or resistance mutations associated with 6-membered piperidine rings, this 7-membered azepane serves as an ideal scaffold-hopping reagent. Its distinct conformational exit vectors allow researchers to explore new chemical space while maintaining necessary polar interactions [2].
For contract manufacturing organizations (CDMOs) scaling up enantiopure APIs, procuring the stable hydrochloride salt of (S)-azepan-3-amine is critical. It avoids the 50% yield penalty of late-stage racemic resolution and provides the handling stability required for reproducible, large-scale coupling reactions in standard reactor setups [3].